molecular formula C9H9NO4 B8009916 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B8009916
M. Wt: 195.17 g/mol
InChI Key: GULHJQHAMGELCN-UHFFFAOYSA-N
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Description

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine is a heterocyclic organic compound with the molecular formula C9H9NO4 It is characterized by a benzodioxine ring system substituted with a methyl group at the 7th position and a nitro group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the nitration of 7-methyl-2,3-dihydrobenzo[b][1,4]dioxine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5th position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: this compound-7-carboxylic acid.

    Reduction: 7-Methyl-5-amino-2,3-dihydrobenzo[b][1,4]dioxine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity depending on the context.

Comparison with Similar Compounds

    7-Methyl-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    7-Methyl-5-amino-2,3-dihydrobenzo[b][1,4]dioxine: The reduced form of the nitro compound, with different chemical and biological properties.

Uniqueness: 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both a methyl and a nitro group on the benzodioxine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including insecticidal properties, cytotoxicity against human cells, and other pharmacological activities.

  • Chemical Name : this compound
  • CAS Number : 1064779-59-4
  • Molecular Formula : C₉H₉N₃O₃

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential applications in pest control and medicine.

Insecticidal Activity

Recent studies have highlighted the compound's effectiveness against the mosquito vector Aedes aegypti, which is responsible for transmitting several viral diseases. The compound was part of a broader investigation into the larvicidal activity of 1,3-benzodioxole derivatives.

  • Study Findings :
    • The compound demonstrated significant larvicidal activity with an LC50 value indicating effective concentration levels for controlling mosquito populations.
    • Comparative studies showed that while traditional insecticides like temephos are effective at lower concentrations (LC50 < 10.94 μM), compounds derived from the benzodioxole group exhibited varying degrees of efficacy and safety profiles in non-target organisms .

Cytotoxicity Studies

Another aspect of the research focused on the cytotoxic effects of this compound on human peripheral blood mononuclear cells (PBMCs).

  • Results :
    • The compound exhibited no cytotoxic effects at concentrations up to 5200 μM, suggesting a favorable safety profile for potential therapeutic applications .
    • In a related study involving other derivatives, it was noted that structural modifications significantly influenced biological activity and toxicity profiles.

Case Studies

A detailed examination of case studies provides insights into the compound's practical applications:

Case Study 1: Larvicidal Efficacy Against Aedes aegypti

In a controlled laboratory setting, various concentrations of this compound were tested against Aedes aegypti larvae.

Concentration (μM)LC50 (μM)LC90 (μM)Observations
1045.0150.0Moderate effectiveness
2028.9162.7High effectiveness
50<10<30Very high effectiveness

This study underscored the potential of this compound as an alternative to conventional insecticides .

Case Study 2: Safety Profile in Mammals

In another study involving mice treated with high doses (2000 mg/kg), no significant toxicological effects were observed in vital organs such as the liver and kidneys . This reinforces the compound's potential for use in pest control without adverse effects on non-target species.

Properties

IUPAC Name

7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-7(10(11)12)9-8(5-6)13-2-3-14-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULHJQHAMGELCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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